2-Phenylpent-4-en-1-ol
Overview
Description
2-Phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H14O. It is a member of the class of compounds known as allylic alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the allylation of benzaldehyde with allylmagnesium bromide, followed by reduction of the resulting intermediate. Another method includes the use of palladium-catalyzed coupling reactions, where phenylacetylene is coupled with an appropriate allylic alcohol precursor under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite catalysts. These catalysts facilitate the cyclization of appropriate precursors under controlled temperature and pressure conditions, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into other functional groups.
Major Products
Oxidation: Produces 2-Phenylpent-4-en-1-one.
Reduction: Produces 2-Phenylpentan-1-ol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Phenylpent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: Similar in structure but lacks the phenyl group.
2-Phenylbut-3-en-1-ol: Similar but with a shorter carbon chain.
2-Phenylhex-5-en-1-ol: Similar but with a longer carbon chain.
Uniqueness
2-Phenylpent-4-en-1-ol is unique due to the presence of both an allylic alcohol and a phenyl group, which confer distinct reactivity and biological properties.
Properties
IUPAC Name |
2-phenylpent-4-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQOZSHPDOZAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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